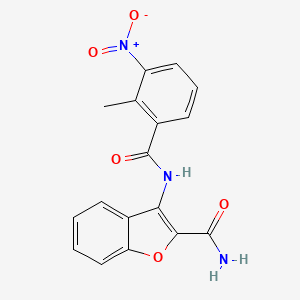
3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be obtained through synthetic reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran derivatives have been shown to undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis
In a study by Xia and Lee (2014), a novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition methodology was developed to synthesize naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides, including compounds structurally related to 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide. This method demonstrates high regioselectivity and broad substrate scope, indicating potential applications in creating biologically active complex molecules (Xia & Lee, 2014).
Chemical Reactivity Studies
Research by Horaguchi et al. (1987) focused on the reactivities of intermediates in benzofuran synthesis, including compounds like 3-methyl-5-nitrobenzofuran-2-carboxylic acid, which share structural similarities with this compound. These studies provide insights into the potential chemical pathways and reactivities of such compounds (Horaguchi, Matsuda, Tanemura, & Suzuki, 1987).
Biological and Medicinal Research
Antimicrobial and Anti-inflammatory Properties
Lavanya et al. (2017) synthesized new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide, and evaluated their antimicrobial, anti-inflammatory, and radical scavenging activities. This suggests potential research applications of similar benzofuran carboxamides in these fields (Lavanya, Sribalan, & Padmini, 2017).
Cholinesterase Inhibitory Activity
Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, showing potent butyrylcholinesterase inhibitory activities. Such findings indicate that related benzofuran carboxamides could be explored for their role in cholinesterase inhibition (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Photocatalytic Applications
Torimoto et al. (1996) investigated the photodecomposition of benzamide derivatives, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, using TiO2-loaded adsorbent supports. This research suggests that benzofuran carboxamides could also have applications in photocatalytic degradation and environmental cleanup (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Wirkmechanismus
Target of Action
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the replication of certain viruses, suggesting that they may interact with viral proteins or enzymes .
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known activities of benzofuran compounds, it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interaction with its targets and its influence on various biochemical pathways .
Zukünftige Richtungen
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This suggests that “3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide” and similar compounds could have potential future applications in these areas.
Eigenschaften
IUPAC Name |
3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-9-10(6-4-7-12(9)20(23)24)17(22)19-14-11-5-2-3-8-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPREOXHXWEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2406702.png)
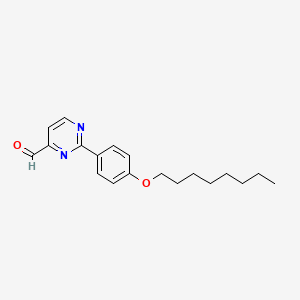
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)

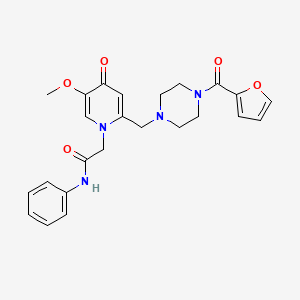
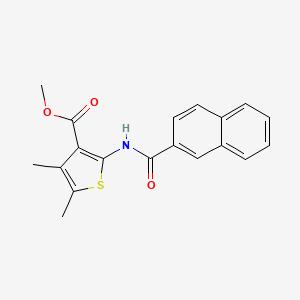

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)
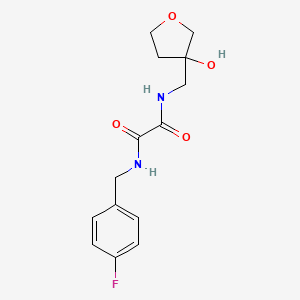
![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2406724.png)
